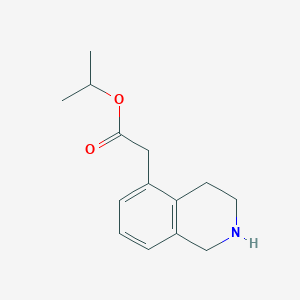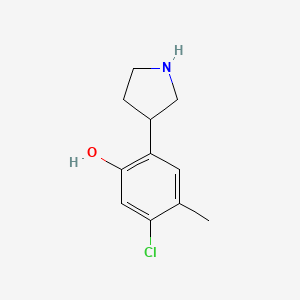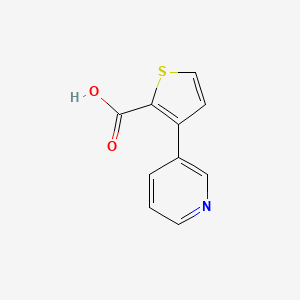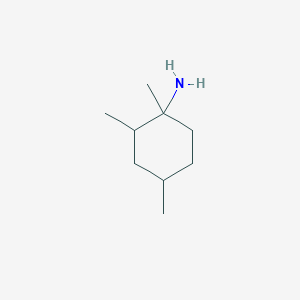
1,2,4-Trimethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexane, where three methyl groups are attached to the cyclohexane ring at positions 1, 2, and 4, and an amine group is attached at position 1
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The process typically involves the following steps:
Alkylation: Cyclohexanone is alkylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Reduction: The resulting 1,2,4-trimethylcyclohexanone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form 1,2,4-trimethylcyclohexanol.
Amination: Finally, the alcohol is converted to the amine through reductive amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.
化学反应分析
1,2,4-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include nitro compounds, secondary and tertiary amines, and substituted cyclohexane derivatives.
科学研究应用
1,2,4-Trimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 1,2,4-trimethylcyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
相似化合物的比较
1,2,4-Trimethylcyclohexan-1-amine can be compared with other similar compounds such as:
1,2,5-Trimethylcyclohexane: Similar in structure but with different methyl group positions, leading to different chemical properties and reactivity.
1,3-Dimethylcyclohexane: Lacks the amine group, resulting in different applications and reactivity.
Cyclohexane derivatives: Various cyclohexane derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC 名称 |
1,2,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-5-9(3,10)8(2)6-7/h7-8H,4-6,10H2,1-3H3 |
InChI 键 |
ZXJDWPSMXLKYSX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




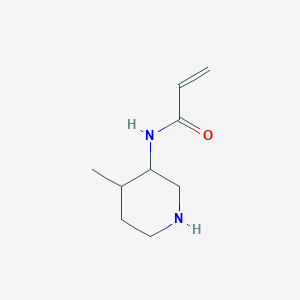
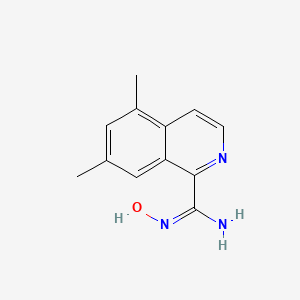
![[1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)
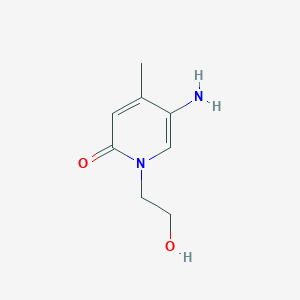
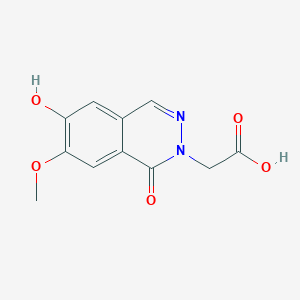
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)

